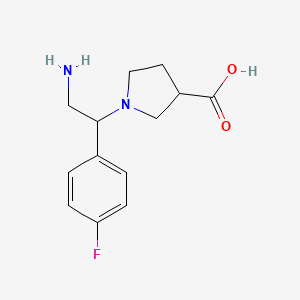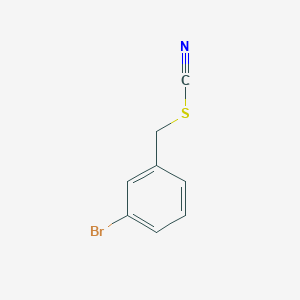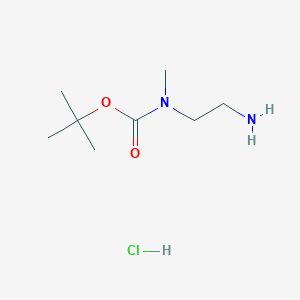
tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride
Overview
Description
Tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride: is a chemical compound with the molecular formula C8H18N2O2Cl and a molecular weight of 209.7 g/mol. It is a derivative of ethylenediamine, where one of the amino groups is protected by a tert-butyl carbamate group, and the other is methylated. This compound is commonly used in organic synthesis and biochemical research due to its ability to protect amino groups during chemical reactions.
Synthetic Routes and Reaction Conditions:
Protection of Ethylenediamine: The synthesis typically starts with ethylenediamine, which is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form tert-butyl N-(2-aminoethyl)carbamate.
Methylation: The resulting compound is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield tert-butyl (2-aminoethyl)(methyl)carbamate.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized reaction vessels and continuous flow systems to ensure consistent product quality and yield.
Types of Reactions:
Deprotection: The tert-butyl carbamate group can be removed using strong acids or bases, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group can be alkylated or acylated using various reagents.
Reduction and Oxidation: Although less common, the compound can be subjected to reduction or oxidation reactions under specific conditions.
Common Reagents and Conditions:
Deprotection: TFA, HCl, or other strong acids.
Substitution Reactions: Alkyl halides, acyl chlorides, and bases like TEA.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Deprotection: Free ethylenediamine or its derivatives.
Substitution Reactions: Alkylated or acylated derivatives of the compound.
Reduction and Oxidation: Reduced or oxidized forms of the compound.
Scientific Research Applications
Chemistry: Tert-butyl (2-aminoethyl)(methyl)carbamate hydrochloride is widely used in organic synthesis as a protecting group for amines, allowing chemists to perform reactions on other parts of the molecule without affecting the amine group. Biology: In biochemical research, it is used to protect amino groups in peptides and proteins during synthesis and modification. Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require amine protection. Industry: It is employed in the production of various chemicals and materials that require precise control over amine functionality.
Mechanism of Action
The compound exerts its effects primarily through the protection of amino groups. The tert-butyl carbamate group acts as a protecting group, preventing the amine from reacting with other reagents during chemical reactions. This allows for selective reactions to occur on other parts of the molecule. The mechanism involves the formation of a stable carbamate bond, which can be selectively removed under specific conditions.
Molecular Targets and Pathways Involved:
Amino Groups: The primary target is the amino group, which is protected by the tert-butyl carbamate group.
Chemical Reactions: The compound is involved in various chemical reactions, including deprotection, substitution, and reduction/oxidation reactions.
Comparison with Similar Compounds
N-Boc-ethylenediamine: Similar to tert-butyl (2-aminoethyl)(methyl)carbamate hydrochloride, but without the methyl group.
N-Boc-2-aminoethanol: Another derivative of ethylenediamine with a different protecting group.
N-Boc-2-aminopropanol: Similar structure but with a propyl group instead of ethyl.
Uniqueness: this compound is unique in its combination of the tert-butyl carbamate protecting group and the methylated amine, which provides specific reactivity and stability that are not found in other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10(4)6-5-9;/h5-6,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNBLKIKMSKZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662485 | |
| Record name | tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202207-78-1 | |
| Record name | tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


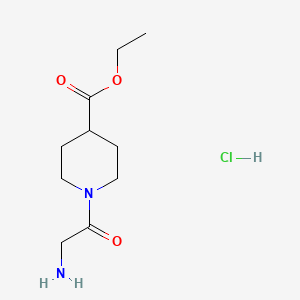
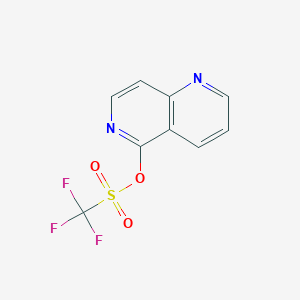
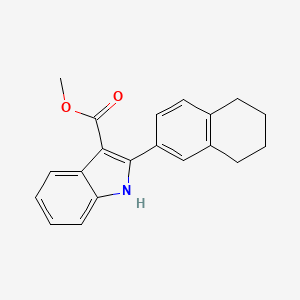
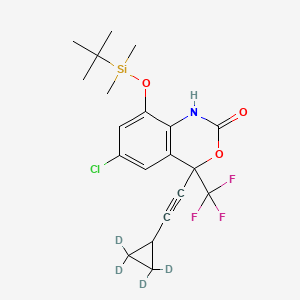
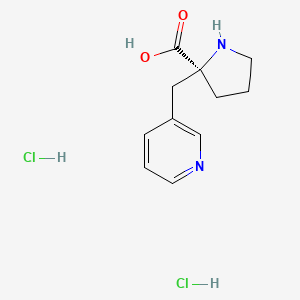
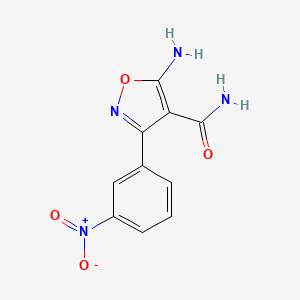
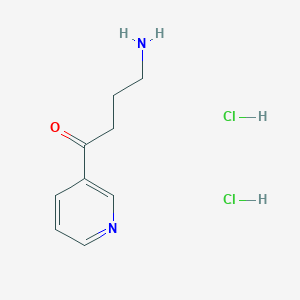
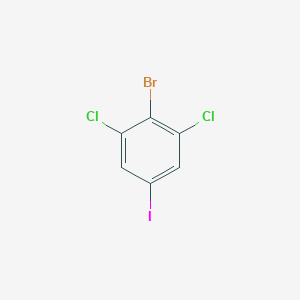
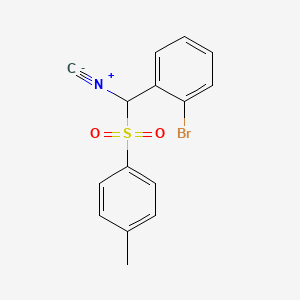
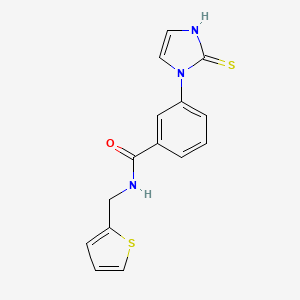
![3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520684.png)
